Methyl 2-trifluoromethanesulfonylacetate
Overview
Description
Methyl 2-trifluoromethanesulfonylacetate is an organic compound with the molecular formula C4H5F3O4S and a molecular weight of 206.14 g/mol . It is a versatile chemical used in various research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 2-Trifluoromethanesulfonylacetate is a chemical compound used in organic chemistry as a powerful methylating agent . The primary targets of this compound are functional groups which are very poor nucleophiles such as aldehydes, amides, and nitriles .
Mode of Action
The compound interacts with its targets by donating a methyl group to them . This process is known as methylation. Methylation can significantly alter the properties of a molecule, affecting its reactivity, solubility, and biological interactions.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the methylation pathway . Methylation is a key process in many biochemical reactions and plays a crucial role in regulating gene expression, protein function, and metabolic processes.
Result of Action
The methylation of target molecules by this compound can result in significant changes in their properties and functions . For example, the methylation of nucleic acids can affect gene expression, while the methylation of proteins can alter their activity or localization.
Biochemical Analysis
Biochemical Properties
Methyl 2-trifluoromethanesulfonylacetate plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . The nature of these interactions often involves the transfer of the trifluoromethanesulfonyl group to other molecules, which can alter their biochemical properties and activities.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways that are crucial for cell growth and differentiation . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell growth . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound can be transported across cell membranes through active transport mechanisms, and its distribution within tissues can be influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it can accumulate in the cytoplasm or other organelles, where it can participate in various biochemical processes.
Preparation Methods
The synthesis of Methyl 2-trifluoromethanesulfonylacetate typically involves the reaction of methyl acetate with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine to neutralize the acidic by-products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-trifluoromethanesulfonylacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form trifluoromethanesulfonic acid and methanol.
Common reagents used in these reactions include bases like pyridine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-trifluoromethanesulfonylacetate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of trifluoromethylated compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Methyl 2-trifluoromethanesulfonylacetate is similar to other trifluoromethylated compounds such as Methyl trifluoromethanesulfonate and Methyl fluorosulfonate . it is unique due to its specific structure and reactivity, which make it suitable for certain applications that other compounds may not be able to achieve.
Similar Compounds
- Methyl trifluoromethanesulfonate
- Methyl fluorosulfonate
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
methyl 2-(trifluoromethylsulfonyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O4S/c1-11-3(8)2-12(9,10)4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFUPQHLLOKMST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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